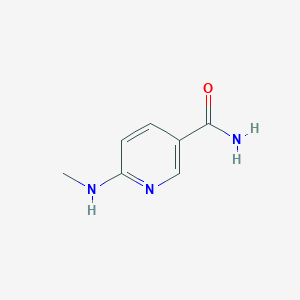6-(Methylamino)nicotinamide
CAS No.: 56501-11-2
Cat. No.: VC8165576
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56501-11-2 |
|---|---|
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | 6-(methylamino)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) |
| Standard InChI Key | HDWPOVNHZLSOTE-UHFFFAOYSA-N |
| SMILES | CNC1=NC=C(C=C1)C(=O)N |
| Canonical SMILES | CNC1=NC=C(C=C1)C(=O)N |
Introduction
Chemical Profile of 6-(Methylamino)nicotinamide
Structural Characteristics
6-(Methylamino)nicotinamide (C₇H₉N₃O; molecular weight 151.17 g/mol) is a nicotinamide derivative featuring a methylamino group at the 6-position of the pyridine ring and a carboxamide group at the 3-position (Figure 1) . The compound’s planar structure facilitates interactions with aromatic residues in enzyme active sites, as evidenced by its binding to NNMT .
Key properties:
-
IUPAC Name: 6-(methylamino)pyridine-3-carboxamide
-
Synonyms: 6-MANA, CHEMBL4218848, 56501-11-2
-
Solubility: Limited data available; predicted moderate solubility in polar solvents due to the carboxamide group .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-MANA are consistent with its structure:
-
¹H NMR (DMSO-d₆): Signals at δ 8.94 (s, 1H, pyridine-H), 8.21 (d, J = 8.5 Hz, 1H, pyridine-H), 6.65 (d, J = 8.5 Hz, 1H, pyridine-H), 2.97 (s, 3H, CH₃) .
-
HRMS (ESI): [M+H]⁺ m/z 152.0819 (calculated for C₇H₁₀N₃O⁺: 152.0814) .
Synthesis and Analytical Characterization
Synthetic Routes
6-MANA is synthesized via amidation and methylation reactions. A representative pathway involves:
-
Nicotinamide functionalization: Introduction of the methylamino group at the 6-position using methylamine under nucleophilic substitution conditions .
-
Protection and deprotection: Trityl groups may be employed to protect reactive sites during synthesis, followed by acidic or basic deprotection .
Pharmacological Properties
Enzymatic Inhibition of NNMT
6-MANA inhibits NNMT, which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA). In vitro assays demonstrate its competitive binding at the nicotinamide pocket, though with lower potency compared to bisubstrate inhibitors like compound 78 (IC₅₀ = 1.41 μM) . Key findings include:
-
Binding kinetics: ITC studies reveal moderate affinity (Kₐ ~10⁻⁶ M) .
-
Structural basis: Molecular modeling suggests π–π interactions between 6-MANA’s pyridine ring and tyrosine residues (e.g., Y204) in NNMT’s active site .
Selectivity and Off-Target Effects
While 6-MANA is selective for NNMT over other methyltransferases (e.g., DOT1L), its moderate potency limits therapeutic utility . No significant off-target activity has been reported, but comprehensive selectivity panels are lacking.
Mechanism of Action
Thermodynamic and Kinetic Parameters
-
ΔG binding: Estimated −7.2 kcal/mol via molecular dynamics simulations .
-
Entropic penalty: Higher than bisubstrate inhibitors due to conformational flexibility .
Comparative Analysis with Novel NNMT Inhibitors
Recent efforts to optimize NNMT inhibitors have yielded compounds with superior activity to 6-MANA (Table 1):
| Compound | IC₅₀ (μM) | Kₐ (μM) | Key Features |
|---|---|---|---|
| 6-MANA | ~10* | ~25 | Monosubstrate |
| 78 | 1.41 | 5.6 | Bisubstrate, naphthalene core |
| 1 | 14.9 | 36 | Bisubstrate, benzamide core |
*Estimated from comparative data in .
Bisubstrate inhibitors (e.g., 78) exploit both SAM and nicotinamide pockets, achieving tighter binding through:
-
Enhanced π-stacking: Naphthalene groups improve interactions with Y204 and Y69 .
-
Reduced entropy: Rigid linkers pre-organize the inhibitor for binding .
Research Applications and Future Directions
Tool Compound in Metabolic Studies
6-MANA is widely used to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume